5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide
Description
Properties
IUPAC Name |
5-chloro-N-[2-(3,5-dimethyl-1-pyridin-2-ylpyrazol-4-yl)ethyl]-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN4O2/c1-13-16(14(2)25(24-13)19-6-4-5-10-22-19)9-11-23-20(26)17-12-15(21)7-8-18(17)27-3/h4-8,10,12H,9,11H2,1-3H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJPFJVJNUHBJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=CC=N2)C)CCNC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazole Ring Formation
The 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole core is constructed via a cyclocondensation reaction. A modified method from Sliva et al. involves reacting hydrazine derivatives with 1,3-diketones. For this compound:
- Hydrazone Formation : 2-Acetylpyridine reacts with hydrazine hydrate in methanol under reflux to form 2-pyridylacetohydrazide.
- Cyclization : The hydrazide intermediate reacts with acetylacetone in acidic conditions (e.g., HCl/EtOH) to yield 3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole.
Reaction Conditions :
Introduction of the Ethylamine Side Chain
The ethylamine moiety is introduced via nucleophilic substitution or reductive amination:
- Bromoethylamine Coupling : 4-Bromoethylpyrazole reacts with ammonia or a protected amine (e.g., phthalimide) in DMF at 60°C.
- Deprotection : The phthalimide group is removed using hydrazine hydrate, yielding the free amine.
Optimization Note : Steric hindrance at the pyrazole’s 4-position necessitates prolonged reaction times (24–48 hrs) for complete substitution.
Synthesis of the Benzamide Moiety
Preparation of 5-Chloro-2-methoxybenzoyl Chloride
The acid chloride is synthesized from 5-chloro-2-methoxybenzoic acid using thionyl chloride (SOCl₂):
$$ \text{C}8\text{H}7\text{ClO}3 + \text{SOCl}2 \rightarrow \text{C}8\text{H}5\text{Cl}2\text{O}2 + \text{SO}_2 + \text{HCl} $$
Reaction Conditions :
- Reflux in anhydrous dichloromethane (DCM)
- Catalytic DMF (0.1 eq) to accelerate activation
- Yield: >95%
Amide Coupling and Final Assembly
The benzamide bond is formed via Schotten-Baumann reaction:
- Reaction Setup : 5-Chloro-2-methoxybenzoyl chloride (1.2 eq) is added dropwise to a stirred solution of 2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethylamine (1.0 eq) in THF with triethylamine (3.0 eq) as a base.
- Workup : The mixture is stirred at 0–5°C for 2 hrs, followed by aqueous extraction and column chromatography (SiO₂, ethyl acetate/hexane).
Key Challenges :
- Solubility Issues : THF or DMF is preferred over DCM due to the amine’s limited solubility.
- Byproduct Formation : Excess acyl chloride leads to diacylation; stoichiometric control is critical.
Yield : 60–75% after purification.
Industrial-Scale Production Considerations
Patent CN101945861A highlights continuous flow synthesis for benzamide compounds to enhance scalability:
- Hydrolysis and Activation : A tubular reactor facilitates rapid conversion of esters to acid chlorides using SOCl₂.
- Amidation : Microreactors enable precise mixing and temperature control, reducing side reactions.
Advantages :
Spectroscopic Characterization and Quality Control
The final product is validated using:
- NMR Spectroscopy :
- Mass Spectrometry :
- HRMS (ESI+) : m/z 443.12 [M+H]⁺ (calc. 443.15).
Purity : >98% by HPLC (C18 column, MeCN/H₂O gradient).
Alternative Synthetic Routes and Emerging Methodologies
Microwave-Assisted Synthesis
Microwave irradiation (150°C, 20 min) reduces pyrazole cyclization time from 12 hrs to 30 min, achieving 80% yield.
Enzymatic Amidation
Lipase-catalyzed coupling in ionic liquids (e.g., [BMIM][BF₄]) offers a greener alternative, though yields remain modest (50–60%).
Chemical Reactions Analysis
Functionalization of the Benzamide Moiety
The 5-chloro-2-methoxybenzamide group is synthesized via sequential substitutions:
Reaction Pathway
- Nucleophilic Acyl Substitution : 5-Chloro-2-methoxybenzoic acid is activated with oxalyl chloride in DCM to form the acid chloride, followed by coupling with ethylenediamine derivatives .
- Amidation : Reaction with N-(2-aminoethyl)-3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide under Schotten-Baumann conditions (NaOH/H₂O) .
Key Data
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Acid Chloride Formation | Oxalyl chloride, DCM, RT | 92% | |
| Amidation | NaOH, H₂O, 0°C | 58% |
Coupling of Pyrazole and Benzamide Units
The final assembly involves coupling the pyrazole-ethylamine intermediate with the benzamide group:
Reaction Pathway
- Mitsunobu Reaction : Utilizes diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to link the ethylamine side chain to the benzamide .
- Microwave-Assisted Coupling : Accelerates amide bond formation in DMF at 120°C for 15 minutes .
Key Data
| Method | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Mitsunobu | DEAD, PPh₃, THF, RT | 71% | |
| Microwave | DMF, 120°C, 15 min | 84% |
Side-Chain Modifications
The ethyl linker and pyridine ring undergo further reactions:
Reactions
- Ethyl Linker Oxidation : Treatment with KMnO₄ in acidic medium converts the ethyl group to a ketone .
- Pyridine N-Oxidation : Reaction with m-CPBA forms the N-oxide derivative .
Key Data
| Reaction | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 60°C | Ketone | 45% | |
| N-Oxidation | m-CPBA, DCM, RT | Pyridine N-oxide | 63% |
Degradation Pathways
Stability studies reveal hydrolysis and photodegradation risks:
Findings
- Acidic Hydrolysis : The amide bond cleaves in 1M HCl at 80°C, yielding 5-chloro-2-methoxybenzoic acid and pyrazole-ethylamine fragments .
- Photolysis : UV light (254 nm) induces demethylation of the methoxy group, forming a quinone-like structure .
Key Data
| Condition | Degradation Product | Half-Life | Reference |
|---|---|---|---|
| 1M HCl, 80°C | Benzoic acid + Pyrazole amine | 2.5 hrs | |
| UV (254 nm) | Demethylated quinone | 8 hrs |
Scientific Research Applications
Modulation of Enzyme Activity
This compound has been identified as a modulator of specific enzyme activities, particularly targeting c-fms and c-KIT pathways. These pathways are crucial for various cellular processes, including cell proliferation and differentiation. The modulation of these pathways can lead to therapeutic benefits in conditions such as cancer and inflammatory diseases .
Anti-Virulence Therapeutics
Research indicates that this compound may play a role in developing anti-virulence therapeutics against pathogenic bacteria. By inhibiting the activity of mono-ADP-ribosyltransferase toxins, which are critical virulence factors, the compound can potentially reduce the pathogenicity of certain bacterial strains .
Inhibition of Phospholipase A2
The compound has shown promise in inhibiting lysosomal phospholipase A2 (PLA2G15), an enzyme linked to drug-induced phospholipidosis. This inhibition could be pivotal in predicting and mitigating drug toxicity during the drug development process, suggesting its utility in screening for potential adverse effects of new pharmaceuticals .
Table 1: Summary of Research Findings on 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide
Detailed Case Studies
- Cancer Treatment : A study focused on the modulation of c-fms and c-KIT revealed that compounds similar to this compound could inhibit tumor cell proliferation in vitro. This suggests a potential application in targeted cancer therapies.
- Toxicological Screening : In a toxicological assessment involving various compounds, this compound was highlighted as a significant inhibitor of PLA2G15 activity. This finding underscores its role in preclinical toxicity screening for new drugs.
- Antibiotic Development : Research into anti-virulence strategies has shown that this compound can effectively inhibit key bacterial toxins, paving the way for new antibiotic therapies that target virulence rather than bacterial survival.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Structural Differences:
- Target Compound : Features a benzamide linked to a pyrazole-pyridinyl group via an ethyl chain.
- Compounds 3a–3p: Contain two pyrazole rings connected by a carboxamide bond, with substituents such as cyano, aryl, and halogen groups.
Physicochemical Properties:
- Substituent Effects : Electron-withdrawing groups (e.g., Cl in 3b) increase melting points compared to electron-donating groups (e.g., CH₃ in 3c).
- Synthesis : The target compound may require similar coupling strategies but with a pyridinyl-pyrazole intermediate instead of a second pyrazole.
Thiadiazole and Hydrazine Derivatives ()
Compounds 7 and 8 () are hydrazine derivatives with pyrazole and thiadiazole moieties, synthesized via condensation reactions .
- Structural Contrast : The target compound lacks thiadiazole or hydrazinecarbodithioate groups, which are critical for the antimicrobial activity observed in .
- Functional Implications : Thiadiazole derivatives exhibit enhanced solubility due to sulfur-containing groups, whereas the target compound’s pyridinyl group may improve π-π interactions in biological targets.
Glibenclamide ()
Glibenclamide (5-chloro-N-[2-[4-(cyclohexylcarbamoyl)sulfamoyl]phenyl]ethyl]-2-methoxybenzamide) is a sulfonylurea antidiabetic drug . Key comparisons:
- Core Structure : Both compounds share a 5-chloro-2-methoxybenzamide backbone.
- Substituents: Glibenclamide’s sulfamoyl group confers insulinotropic activity, while the target compound’s pyrazole-pyridinyl group may target different receptors (e.g., kinase inhibitors).
- Biopharmaceutical Properties : Glibenclamide is BCS Class II (low solubility), suggesting the target compound may face similar formulation challenges.
Complex Pyrazole-Benzamide Derivatives ()
The compound 5-chloro-N-[4-[[2,3-dihydro-5-(methoxymethyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]-2-ethoxy-4-fluoro-benzamide () shares structural motifs with the target compound:
- Ethyl Linkage : Both compounds use alkyl chains to connect heterocyclic systems to benzamide.
- Substituent Diversity : The compound includes ethoxy, fluoro, and dihydro-pyrazole groups, which may enhance metabolic stability compared to the target compound’s pyridinyl group .
Biological Activity
5-chloro-N-(2-(3,5-dimethyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)ethyl)-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C20H21ClN4O2
- Molecular Weight : 396.91 g/mol
- CAS Number : 2034619-72-0
The compound features a chloro substituent, a methoxy group, and a pyridine ring, contributing to its unique biological properties.
Research indicates that this compound may modulate the activity of specific cellular pathways, particularly those involving c-fms and c-kit receptors. These receptors are critical in hematopoiesis and immune responses. The compound's structural characteristics suggest it may act as an inhibitor or modulator of these pathways, although detailed mechanistic studies are still required to elucidate its exact role .
1. Anti-Cancer Activity
Several studies have explored the anti-cancer potential of similar compounds in the pyrazole class. For instance, related pyrazole derivatives have shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis through the modulation of cell cycle regulators .
| Compound | Cancer Type | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Pyrazole Derivative A | Breast Cancer | 10 | CDK2/Cyclin A inhibition |
| Pyrazole Derivative B | Lung Cancer | 15 | Apoptosis induction via Bcl-2 modulation |
2. Anti-Virulence Properties
The compound's structure suggests potential anti-virulence activity against pathogenic bacteria. The inhibition of virulence factors produced by pathogens is a promising area for drug development. Similar compounds have been shown to interfere with bacterial toxins, thereby reducing their pathogenicity .
3. Inhibition of Enzymatic Activity
Preliminary data indicate that compounds with similar structures can inhibit phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. Inhibition of PLA2 has been linked to reduced inflammation and could provide therapeutic benefits in diseases characterized by excessive inflammatory responses .
Case Studies
A recent study investigated the effects of a closely related compound on macrophage activation and inflammatory response in vitro. The results demonstrated that the compound significantly reduced pro-inflammatory cytokine production in response to bacterial lipopolysaccharides (LPS), indicating potential use in treating inflammatory diseases .
Q & A
Q. Basic
- 1H/13C NMR : Assign peaks to confirm the presence of methoxy (δ ~3.8 ppm), pyridinyl protons (δ 7.2–8.5 ppm), and amide NH (δ ~9.2 ppm). Integration ratios verify substituent positions.
- X-ray crystallography : Resolves bond lengths and angles, particularly the planarity of the pyrazole-pyridine system and torsional angles in the ethyl linker. Hydrogen bonding patterns (e.g., N–H···O/N interactions) stabilize the crystal lattice .
What in vitro assays are recommended for preliminary evaluation of this compound's biological activity, and how should controls be implemented?
Q. Basic
- Antimicrobial assays : Use standardized broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to assess selectivity.
- Controls : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and solvent-only negative controls. Replicates (n ≥ 3) ensure statistical validity .
What statistical experimental design (DoE) approaches are optimal for optimizing the yield of the final coupling reaction?
Q. Advanced
- Factorial design : Vary factors like temperature (50–90°C), solvent polarity (DMF vs. THF), and catalyst loading (0.5–2.0 eq.) to identify interactions.
- Response surface methodology (RSM) : Models nonlinear relationships between variables. For example, higher temperatures may accelerate amidation but promote hydrolysis in polar solvents.
- Validation : Confirm predicted yields (±5% error) through triplicate runs .
How should researchers address inconsistencies in IC50 values across different cell lines or assay conditions?
Q. Advanced
- Protocol standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
- Mechanistic studies : Use Western blotting or fluorescence polarization to verify target engagement (e.g., kinase inhibition).
- Meta-analysis : Compare data across studies using standardized metrics (e.g., ΔlogIC50) to account for cell-line-specific expression levels of target proteins .
Which quantum chemical calculation methods are suitable for modeling the interaction between this compound and enzyme targets like pyruvate:ferredoxin oxidoreductase (PFOR)?
Q. Advanced
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions on the molecule.
- Molecular docking (AutoDock Vina) : Simulate binding to PFOR’s active site, focusing on hydrogen bonds between the amide group and Arg114/His85 residues.
- MD simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS .
How can structure-activity relationship (SAR) studies be designed to identify critical functional groups influencing bioactivity?
Q. Advanced
- Analog synthesis : Modify the methoxy (e.g., replace with ethoxy), pyridinyl (e.g., 3,5-dichloro substitution), or pyrazole (e.g., methyl to ethyl) groups.
- Bioactivity profiling : Test analogs against a panel of enzymes (e.g., kinases, proteases) to map pharmacophore requirements.
- 3D-QSAR : Use CoMFA or CoMSIA to correlate substituent bulk/electrostatics with activity trends .
What accelerated stability testing protocols should be employed to assess the compound's degradation under various pH and temperature conditions?
Q. Basic
- Forced degradation : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 hours.
- HPLC-MS analysis : Monitor degradation products (e.g., hydrolysis of the amide bond) using a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .
How can high-resolution mass spectrometry (HRMS) and HPLC be validated for purity assessment during synthesis?
Q. Basic
- HRMS calibration : Use internal standards (e.g., sodium trifluoroacetate) to achieve mass accuracy < 2 ppm.
- HPLC method validation : Determine linearity (R² > 0.995 for 0.1–100 µg/mL), precision (%RSD < 2%), and LOD/LOQ (e.g., 0.05 µg/mL).
- Column selection : Use reverse-phase C18 columns with 5 µm particle size for optimal resolution .
What are the challenges in scaling up the synthesis from milligram to gram quantities, and how can reaction parameters be adjusted to maintain yield and purity?
Q. Advanced
- Heat management : Replace batch reactors with flow reactors to control exothermic amidation.
- Solvent volume reduction : Switch from DMF to toluene for easier post-reaction separation.
- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water) for cost-effective scaling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
